![molecular formula C24H17BrN4O3S B11660032 N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide](/img/structure/B11660032.png)
N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide
Description
N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-[(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]BENZOHYDRAZIDE is a complex organic compound that features a benzodioxole and a thiazole moiety
Properties
Molecular Formula |
C24H17BrN4O3S |
---|---|
Molecular Weight |
521.4 g/mol |
IUPAC Name |
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzamide |
InChI |
InChI=1S/C24H17BrN4O3S/c25-19-11-22-21(31-14-32-22)10-17(19)12-26-29-23(30)16-6-8-18(9-7-16)27-24-28-20(13-33-24)15-4-2-1-3-5-15/h1-13H,14H2,(H,27,28)(H,29,30)/b26-12+ |
InChI Key |
XLOFARNHYSKLDF-RPPGKUMJSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)C3=CC=C(C=C3)NC4=NC(=CS4)C5=CC=CC=C5)Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C3=CC=C(C=C3)NC4=NC(=CS4)C5=CC=CC=C5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-[(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]BENZOHYDRAZIDE typically involves a multi-step process. The initial step often includes the formation of the benzodioxole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include bromine, hydrazine, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-[(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.
Scientific Research Applications
N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-[(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]BENZOHYDRAZIDE has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmaceuticals: It may serve as a lead compound for the development of new drugs.
Material Science: Its unique properties make it a candidate for use in advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-[(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-[(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]BENZOHYDRAZIDE: shares similarities with other benzodioxole and thiazole derivatives.
Indole Derivatives: These compounds also feature aromatic heterocycles and are known for their diverse biological activities.
Sulfonamide Derivatives: These compounds are known for their medicinal properties and are used in various therapeutic applications.
Uniqueness
The uniqueness of N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-[(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]BENZOHYDRAZIDE lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties.
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